2-(Trifluoromethoxy)-6-naphthol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Trifluoromethoxy)-6-naphthol is an organic compound characterized by the presence of a trifluoromethoxy group attached to a naphthol structure. This compound is of significant interest in various fields of chemistry due to its unique properties, including high lipophilicity and metabolic stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the trifluoromethoxylation of naphthol derivatives using reagents such as bis(trifluoromethyl)peroxide (BTMP) under mild conditions . Another approach involves the use of antimony trifluoride and hydrogen fluoride as fluorinating agents .
Industrial Production Methods
Industrial production of 2-(Trifluoromethoxy)-6-naphthol often employs scalable methods such as the Suzuki–Miyaura coupling reaction. This method is favored due to its mild reaction conditions and high functional group tolerance .
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethoxy)-6-naphthol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it into corresponding hydroquinones.
Substitution: Nucleophilic substitution reactions are common, especially involving the trifluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products
The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the specific reaction conditions .
Scientific Research Applications
2-(Trifluoromethoxy)-6-naphthol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which 2-(Trifluoromethoxy)-6-naphthol exerts its effects involves interactions with various molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .
Comparison with Similar Compounds
Properties
Molecular Formula |
C11H7F3O2 |
---|---|
Molecular Weight |
228.17 g/mol |
IUPAC Name |
6-(trifluoromethoxy)naphthalen-2-ol |
InChI |
InChI=1S/C11H7F3O2/c12-11(13,14)16-10-4-2-7-5-9(15)3-1-8(7)6-10/h1-6,15H |
InChI Key |
WANHBNYHUSQPBL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)OC(F)(F)F)C=C1O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.